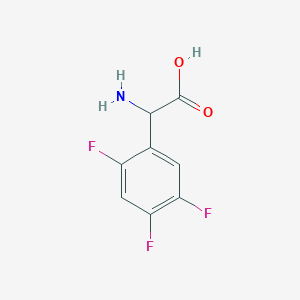

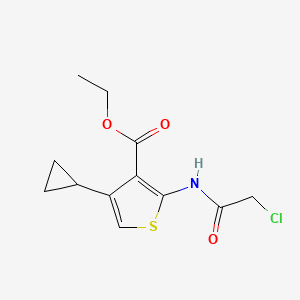

![molecular formula C13H17NO4S B2701630 N-{[(E)-2-phenylethenyl]sulfonyl}valine CAS No. 296266-36-9](/img/structure/B2701630.png)

N-{[(E)-2-phenylethenyl]sulfonyl}valine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{[(E)-2-phenylethenyl]sulfonyl}valine” is a compound that belongs to the class of sulfonamides . It has a molecular formula of C13H17NO4S . Sulfonamides are a major group of compounds that have found various applications in fields such as pharmaceuticals, agrochemicals, polymers, and more .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a sulfonyl group and a N-substituted ureylene group . The molecular and electronic structures of sulfonamides were evaluated by density functional theory .

Chemical Reactions Analysis

Sulfonamides, including “this compound”, can participate in various chemical reactions. For instance, oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .

科学的研究の応用

Biological Activity and Herbicide Mechanism : Sulfonylurea compounds, such as chlorsulfuron, are known to inhibit the biosynthesis of the amino acids valine and isoleucine in plants, targeting the enzyme acetolactate synthase. This action blocks plant growth, indicating a potential application of similar sulfonyl compounds in herbicide development (Ray, 1984). Further studies have elaborated on the role of sulfonylurea herbicides as inhibitors of amino acid biosynthesis, providing a foundation for designing herbicides and understanding their mechanism of action (Ray, 1986).

Antimicrobial and Antioxidant Properties : Research into valine-derived compounds with sulfonyl groups has shown antimicrobial activity against Gram-positive bacteria and fungi, as well as antioxidant properties. These findings suggest that N-{[(E)-2-phenylethenyl]sulfonyl}valine could potentially have similar bioactive properties, making it useful in developing antimicrobial agents or in studies exploring antioxidant mechanisms (Apostol et al., 2021; Apostol et al., 2022).

Material Science Applications : The synthesis and characterization of optically active poly(amide-imide)s based on N-sulfonylamino acid derivatives, including those derived from valine, highlight the potential of such compounds in creating novel materials with specific optical properties. This could extend to applications in optoelectronics, coatings, or advanced materials design (Mallakpour & Kolahdoozan, 2006).

Enzyme Inhibition and Drug Development : Sulfonyl compounds' ability to inhibit enzymes, such as acetolactate synthase and carbonic anhydrase, has been explored for developing herbicides and pharmaceuticals. This enzymatic inhibition property opens avenues for researching this compound as a potential lead compound in drug development for diseases related to enzyme dysregulation (Carta et al., 2012; Masereel et al., 2002).

作用機序

Target of Action

It’s known that sulfonylurea derivatives, which n-{[(e)-2-phenylethenyl]sulfonyl}valine is a part of, often target enzymes like acetolactate synthase .

Mode of Action

Sulfonylurea compounds typically inhibit their target enzymes, leading to various downstream effects .

Biochemical Pathways

Sulfonylurea compounds are known to affect the synthesis of certain amino acids by inhibiting enzymes like acetolactate synthase .

Result of Action

The inhibition of target enzymes by sulfonylurea compounds can lead to various downstream effects, potentially impacting cellular processes .

Action Environment

Factors such as ph and temperature can significantly impact the activity and stability of many compounds .

Safety and Hazards

The safety data sheet for L-Valine, a component of “N-{[(E)-2-phenylethenyl]sulfonyl}valine”, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also recommends wearing personal protective equipment and ensuring adequate ventilation when handling the compound .

将来の方向性

The future directions for “N-{[(E)-2-phenylethenyl]sulfonyl}valine” and similar compounds could involve the development of efficient, environmentally friendly, and economic processes for their preparation . There is also potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

特性

IUPAC Name |

3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJMBMFAJNOKNF-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2701550.png)

![(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B2701552.png)

![4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)](/img/structure/B2701555.png)

![Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride](/img/structure/B2701558.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701560.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2701564.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2701565.png)